molecular formula C3H5N3 B154310 1-methyl-1H-1,2,3-triazole CAS No. 16681-65-5

1-methyl-1H-1,2,3-triazole

Cat. No. B154310
CAS RN: 16681-65-5
M. Wt: 83.09 g/mol
InChI Key: JWAWEQBUZOGIBZ-UHFFFAOYSA-N
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Patent
US05830892

Procedure details

A solution of 1-methyl-1H-[1,2,3]triazole (350 mg) in dry tetrahydrofuran (5.0 ml) was added dropwise under nitrogen to a stirred, cooled (-78° C.) solution of n-butyl lithium (2.81 ml of 1.6M solution in hexanes) in dry tetrahydrofuran (10 ml). After 1 hour tributylchlorostannane (1.46 g) was added. The reaction was maintained at -78° C. for 30 min. and then allowed to warm to room temperature over 2 hours. The reaction mixture was diluted with brine (10 ml) and extracted into ethyl acetate (50 ml). The organic layer was separated, washed with brine (50 ml), dried over MgSO4, filtered and the solvent removed under reduced pressure. The residue was purified by flash column chromatography (20% ethyl acetate/n-hexane), to give 1-methyl-5-tributylstannanyl-1H-[1,2,3]triazole as a yellow oil (1.03 g). 1H NMR (360 MHz,CDCl3) δ 0.87 (9H, m), 1.15 (6H, m), 1.28 (6H, m), 1.36 (6H, m), 4.02 (3H, s), 7.60 (1H, s); MS m/z CI+ 372 (M+H+).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.C([Li])CCC.[CH2:12]([Sn:16]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:18][CH2:19][CH2:20][CH3:21])Cl)[CH2:13][CH2:14][CH3:15]>O1CCCC1.[Cl-].[Na+].O>[CH3:1][N:2]1[C:6]([Sn:16]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:12][CH2:13][CH2:14][CH3:15])=[CH:5][N:4]=[N:3]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
CN1N=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.81 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.46 g
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC
Step Four
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (20% ethyl acetate/n-hexane)

Outcomes

Product
Name
Type
product
Smiles
CN1N=NC=C1[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.